molecular formula C15H21NO2 B2569790 3alpha-Phenylpyrrolidine-2beta-carboxylic acid tert-butyl ester CAS No. 153243-97-1

3alpha-Phenylpyrrolidine-2beta-carboxylic acid tert-butyl ester

Cat. No.: B2569790
CAS No.: 153243-97-1
M. Wt: 247.338
InChI Key: JZGBYQYOOQZBGG-QWHCGFSZSA-N
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Description

3alpha-Phenylpyrrolidine-2beta-carboxylic acid tert-butyl ester is a compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a phenyl group attached to the pyrrolidine ring and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha-Phenylpyrrolidine-2beta-carboxylic acid tert-butyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and is suitable for sterically demanding substrates.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 3alpha-Phenylpyrrolidine-2beta-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, alcohols, and thiols

Major Products Formed:

    Oxidation: Phenylpyrrolidine derivatives with oxidized phenyl groups

    Reduction: Alcohol derivatives of the original ester

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

3alpha-Phenylpyrrolidine-2beta-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3alpha-Phenylpyrrolidine-2beta-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The phenyl group may contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

  • 3alpha-Phenylpyrrolidine-2beta-carboxylic acid methyl ester
  • 3alpha-Phenylpyrrolidine-2beta-carboxylic acid ethyl ester
  • 3alpha-Phenylpyrrolidine-2beta-carboxylic acid isopropyl ester

Comparison: Compared to its analogs, 3alpha-Phenylpyrrolidine-2beta-carboxylic acid tert-butyl ester is unique due to the presence of the bulky tert-butyl group. This group can influence the compound’s steric properties, making it less prone to hydrolysis and potentially enhancing its stability in biological systems. The tert-butyl ester may also affect the compound’s solubility and bioavailability, making it a valuable derivative for specific applications.

Properties

IUPAC Name

tert-butyl (2R,3S)-3-phenylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13-12(9-10-16-13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGBYQYOOQZBGG-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C(CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1[C@@H](CCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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